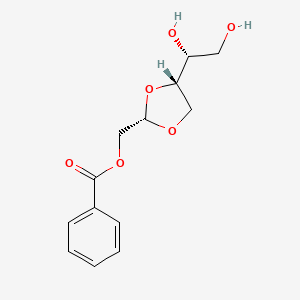
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Esterification with Benzoic Acid: The final step involves the esterification of the hydroxymethylated dioxolane with benzoic acid, typically using a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.
作用機序
The mechanism of action of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
1,3-Dioxolane-2,4-dimethanol: Lacks the benzoate ester group, making it less hydrophobic.
alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol: Similar structure but without the benzoate ester, affecting its reactivity and solubility.
Benzoic Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
(alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is unique due to the combination of the dioxolane ring and the benzoate ester, which imparts specific chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets.
生物活性
Molecular Characteristics
- Molecular Formula: C12H14O6
- Molecular Weight: 250.24 g/mol
- CAS Number: 850349-16-5
The structure of this compound features a dioxolane ring, which is significant for its biological interactions. The presence of hydroxymethyl and dimethanol groups enhances its solubility and potential reactivity with biological targets.
The biological activity of (alpha4R,2S,4S)-alpha4-(Hydroxymethyl)-1,3-dioxolane-2,4-dimethanol alpha2-Benzoate is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on proteins, influencing their activity. Additionally, the dioxolane structure may facilitate interactions with lipid membranes, affecting cellular uptake and distribution.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity: Studies have shown that derivatives of dioxolane compounds possess antimicrobial properties. The specific compound may exhibit similar activities against various bacterial strains.
- Antioxidant Properties: Compounds with hydroxymethyl groups often demonstrate antioxidant capabilities, which can protect cells from oxidative stress.
- Potential Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, although more research is needed to confirm these effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity:
- Antioxidant Activity Evaluation:
-
Inflammation Modulation:
- Research published in Pharmacology Reports indicated that certain dioxolane compounds could reduce pro-inflammatory cytokine levels in cell cultures. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Inflammation Modulation |
|---|---|---|---|
| Dioxolane A | Moderate | High | Yes |
| Dioxolane B | High | Moderate | No |
| Target Compound | Moderate | High | Yes |
特性
分子式 |
C13H16O6 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
[(2S,4S)-4-[(1R)-1,2-dihydroxyethyl]-1,3-dioxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H16O6/c14-6-10(15)11-7-17-12(19-11)8-18-13(16)9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2/t10-,11+,12+/m1/s1 |
InChIキー |
GTVCILPJTFEAPF-WOPDTQHZSA-N |
異性体SMILES |
C1[C@H](O[C@H](O1)COC(=O)C2=CC=CC=C2)[C@@H](CO)O |
正規SMILES |
C1C(OC(O1)COC(=O)C2=CC=CC=C2)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















